Product packaging for 3,4-Dimethoxybenzyl isothiocyanate(Cat. No.:CAS No. 14596-50-0)

3,4-Dimethoxybenzyl isothiocyanate

Cat. No.: B079855
CAS No.: 14596-50-0
M. Wt: 209.27 g/mol
InChI Key: MTKPIGBIMQONMN-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzyl isothiocyanate (dMBITC) is a naturally occurring aromatic isothiocyanate that has drawn significant attention in biomedical research for its potential as an adjuvant in cancer therapy. Scientific investigations highlight its capability to enhance the efficacy of classical chemotherapeutics, most notably in models of chemoresistant cancer . In studies on doxorubicin-resistant human colon adenocarcinoma, dMBITC was shown to synergize with the chemotherapeutic agent doxorubicin, resulting in a over 3-fold decrease in the IC50 value of the drug . The compound's mechanism of action is multifaceted; research indicates it can increase intracellular concentrations of co-administered drugs by attenuating efflux mechanisms . Furthermore, its activity involves the induction of oxidative stress through increased production of reactive oxygen species (ROS) and the promotion of apoptosis in cancerous cells . Importantly, in vivo studies suggest that a key value of dMBITC lies not only in enhancing antitumor efficacy but also in its potential to mitigate the toxicity of chemotherapeutic agents, as evidenced by improved overall physiological markers in model systems . As a member of the isothiocyanate family—bioactive compounds derived from cruciferous vegetables—it represents a promising candidate for research into dietary chemopreventive agents and combination treatment strategies for oncology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2S B079855 3,4-Dimethoxybenzyl isothiocyanate CAS No. 14596-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(isothiocyanatomethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-12-9-4-3-8(6-11-7-14)5-10(9)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKPIGBIMQONMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374305
Record name 3,4-Dimethoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14596-50-0
Record name 3,4-Dimethoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14596-50-0
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Anti Inflammatory Effects and Immunomodulation Research

While research on the specific anti-inflammatory and immunomodulatory effects of 3,4-dimethoxybenzyl isothiocyanate is less extensive than its anticancer properties, the broader class of isothiocyanates, particularly sulforaphane (B1684495), has been widely studied for these activities. nih.gov Isothiocyanates are known to modulate inflammatory pathways. nih.govnih.gov

Studies on sulforaphane have shown that it can downregulate the expression of pro-inflammatory cytokines and chemokines such as IL-6 and IL-8. nih.govnih.gov It can also suppress the production of other inflammatory mediators. nih.gov The anti-inflammatory actions of isothiocyanates are often linked to the activation of the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. nih.gov Some isothiocyanates have also been shown to exert their effects by directly interacting with cellular components involved in inflammation. nih.gov

Antimicrobial Properties and Biofilm Inhibition Studies

Investigations into Other Pharmacological Applications

Beyond its primary cytotoxic activities against cancer cells, research has explored other pharmacological applications of this compound (dMBITC), particularly its potential as an adjuvant in chemotherapy. Isothiocyanates (ITCs) as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, often linked to their ability to modulate cellular signaling pathways like the Nrf2 and NF-κB pathways. nih.govnih.govnih.gov While many of these broader effects are still under investigation for dMBITC specifically, significant findings have emerged regarding its role in enhancing the efficacy of conventional anticancer drugs.

One of the most notable applications investigated is the ability of dMBITC to act as a chemosensitizer, particularly in cancers that have developed resistance to standard chemotherapeutic agents. nih.gov Studies have focused on its use in combination with doxorubicin (B1662922), a widely used cytostatic drug whose effectiveness can be limited by drug-induced resistance and severe side effects. nih.gov

Research on a doxorubicin-resistant human colon adenocarcinoma model (LoVoDX cell line) demonstrated that dMBITC can significantly enhance the efficacy of doxorubicin. nih.gov In vitro experiments revealed that the addition of dMBITC at suboptimal concentrations led to a more than three-fold decrease in the IC₅₀ value of doxorubicin. nih.gov The mechanism behind this synergistic effect involves several cellular processes. The study indicated that dMBITC contributes to attenuated drug efflux from the cancer cells, leads to an increase in the production of reactive oxygen species (ROS), and promotes a higher rate of apoptosis, or programmed cell death. nih.gov

The combined therapeutic potential was further assessed in an in vivo model of doxorubicin-resistant colon cancer. The therapy combining dMBITC and doxorubicin resulted in a significantly greater inhibition of tumor growth (approximately 50%) compared to treatment with doxorubicin alone (approximately 25%). nih.gov A significant observation from this in vivo study was that the combined treatment also appeared to mitigate the toxicity associated with doxorubicin, as evidenced by improvements in animal body mass and key biochemical markers of toxicity. nih.gov These findings suggest that ITCs like dMBITC could be successfully applied in treating doxorubicin-resistant colon cancer, warranting further investigation. nih.gov

While the chemosensitizing properties of dMBITC are the most specifically documented "other" pharmacological application, the known activities of related isothiocyanates suggest potential for further research. Other ITCs have been studied for their anti-inflammatory, neuroprotective, and vasorelaxant properties. nih.govresearchgate.netmdpi.com For instance, compounds like benzyl (B1604629) isothiocyanate (BITC) have shown antioxidative stress properties and a neuroprotective role in preclinical models. nih.gov The general anti-inflammatory effects of ITCs are often attributed to the inhibition of pathways like NF-κB and the activation of the Nrf2 antioxidant response. nih.gov These established activities within the broader isothiocyanate family open promising avenues for future investigations into the full pharmacological profile of this compound.

Table 1: Research Findings on the Chemosensitizing Effects of this compound (dMBITC) in Doxorubicin-Resistant Colon Cancer

Parameter Model System Key Findings Reported Mechanism of Action
Drug Efficacy (IC₅₀) Doxorubicin-resistant human colon adenocarcinoma cells (LoVoDX)Over 3-fold decrease in doxorubicin IC₅₀ value when combined with dMBITC. nih.govSynergistic cytotoxicity. nih.gov
Tumor Growth Inhibition In vivo doxorubicin-resistant colon cancer modelCombined therapy: ~50% inhibition. nih.govEnhanced anticancer effect in a resistant model. nih.gov
Doxorubicin alone: ~25% inhibition. nih.gov
Cellular Effects Doxorubicin-resistant human colon adenocarcinoma cells (LoVoDX)Increased rate of apoptosis. nih.govAttenuated drug efflux, increased reactive oxygen species (ROS) production. nih.gov
Toxicity Profile In vivo doxorubicin-resistant colon cancer modelAttenuated doxorubicin toxicity. nih.govImproved animal body mass and biochemical toxicity markers. nih.gov

Mechanistic Elucidation of 3,4 Dimethoxybenzyl Isothiocyanate S Biological Actions

Cellular and Molecular Signaling Pathway Modulation

3,4-Dimethoxybenzyl isothiocyanate (dMBITC) exerts its biological effects through the modulation of a complex network of cellular and molecular signaling pathways. Research indicates that this and similar isothiocyanates can influence cell fate by inducing programmed cell death (apoptosis), halting the cell division cycle, interfering with the formation of new blood vessels (angiogenesis), and disrupting DNA repair mechanisms. These actions collectively contribute to its observed anti-proliferative properties in various cancer cell models.

Induction of Apoptosis Pathways

A critical mechanism of action for many isothiocyanates is the induction of apoptosis, a form of programmed cell death essential for removing damaged or cancerous cells. Studies on related isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC), have demonstrated that these compounds can trigger apoptosis through multiple interconnected pathways. mdpi.comnih.govnih.gov

The mitochondrion plays a central role in the initiation of the intrinsic apoptotic pathway. Isothiocyanates, including BITC, have been shown to induce mitochondrial dysfunction, a key event in this process. mdpi.comnih.gov This dysfunction is often preceded by an increase in intracellular reactive oxygen species (ROS). mdpi.comnih.gov The resulting oxidative stress can lead to the loss of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. mdpi.comresearchgate.netresearchgate.net For instance, studies on BITC have shown it directly impacts mitochondrial functions, including inhibiting respiration and causing mitochondrial swelling, which facilitates the release of cytochrome c. researchgate.net

Once cytochrome c is released into the cytosol, it triggers the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. mdpi.commdpi.com Specifically, it leads to the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. mdpi.comresearchgate.net The activation of caspase-3 is a hallmark of apoptosis and is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptotic cell death. mdpi.comnih.govmdpi.com

The process of mitochondrial-mediated apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.comnih.gov This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is crucial in determining a cell's susceptibility to apoptosis. nih.gov Isothiocyanates can modulate the expression of these proteins, often leading to an increased Bax/Bcl-2 ratio, which favors apoptosis. nih.govmdpi.com For example, BITC has been observed to upregulate the expression of Bax while downregulating the anti-apoptotic Bcl-2 protein. mdpi.com Furthermore, some isothiocyanates can induce the phosphorylation of Bcl-2, which has been identified as a key event linking cell cycle arrest to the activation of the JNK signaling pathway, another route to apoptosis. nih.govresearchgate.net

Table 1: Effects of Isothiocyanates on Apoptotic Markers

Compound Cell Line Effect Reference
Benzyl isothiocyanate (BITC) Gastric adenocarcinoma (AGS) Increased Bax/Bcl-2 ratio, cytochrome c release, caspase activation. mdpi.com mdpi.com
Benzyl isothiocyanate (BITC) Pancreatic cancer (BxPC-3) Increased Bax/Bcl-2 ratio, cleavage of procaspase-3 and PARP. nih.gov nih.gov
Benzyl isothiocyanate (BITC) Rat liver epithelial (RL34) Caspase-9-dependent apoptosis, mitochondrial transmembrane potential alteration. researchgate.net researchgate.net
This compound (dMBITC) & Doxorubicin (B1662922) Doxorubicin-resistant colon cancer (LoVoDX) Increased rate of apoptosis. nih.gov nih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, this compound and related compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M transition phase. nih.govnih.govnih.gov This prevents the cells from entering mitosis and dividing.

This G2/M arrest is often associated with the modulation of key regulatory proteins. For instance, treatment with BITC has been shown to decrease the levels of cyclin B1, Cdc2 (also known as Cdk1), and Cdc25C, all of which are essential for the G2/M transition. nih.govnih.gov The downregulation of these proteins leads to an inhibition of Cdc2 kinase activity, a critical step for mitotic entry. nih.gov

Furthermore, the induction of G2/M arrest by isothiocyanates can be linked to DNA damage. nih.govnih.gov These compounds can cause DNA strand breaks, which in turn activates the G2/M DNA damage checkpoint. nih.gov This checkpoint activation involves the phosphorylation of Chk2 and the upregulation of p21, a cyclin-dependent kinase inhibitor. nih.govnih.gov The sustained arrest in the G2/M phase may be maintained through the increased expression of p21. nih.gov In some cell lines, BITC has also been shown to upregulate other genes involved in G2/M arrest, such as GADD45 and 14-3-3 sigma. researchgate.net

Table 2: Impact of Isothiocyanates on Cell Cycle Regulatory Proteins

Compound Cell Line Effect on Regulatory Proteins Reference
Benzyl isothiocyanate (BITC) Colon cancer (Caco-2) Increased phosphorylation of Chk2, induced p21 expression. nih.gov nih.gov
Benzyl isothiocyanate (BITC) Pancreatic cancer (Capan-2) Upregulation of p21, downregulation of Cyclin B1, Cdc2, and Cdc25C. nih.gov nih.gov
Benzyl isothiocyanate (BITC) Pancreatic cancer (BxPC-3) Decline in Cdk1, cyclin B1, and Cdc25B levels. nih.gov nih.gov
Sulforaphane (B1684495) Cervical cancer (HeLa) Downregulation of Cyclin B1, upregulation of GADD45β. mdpi.com mdpi.com

Regulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.com Several isothiocyanates have demonstrated anti-angiogenic properties, suggesting another mechanism by which they can inhibit cancer progression.

Studies with phenethyl isothiocyanate (PEITC) have shown that it can inhibit angiogenesis both in vitro and ex vivo. nih.gov PEITC has been observed to decrease the survival of human umbilical vein endothelial cells (HUVECs) and inhibit their ability to form capillary-like structures. nih.gov This inhibition is associated with a reduction in the secretion of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, and the downregulation of its receptor, VEGFR2. mdpi.comnih.gov Similarly, other isothiocyanates have been shown to suppress VEGFR2 phosphorylation, a key step in its activation. researchgate.net

Furthermore, the anti-angiogenic effects of isothiocyanates can be mediated through the inhibition of key signaling pathways. For example, PEITC has been shown to inactivate the pro-survival serine-threonine kinase Akt, a downstream effector of VEGF signaling. nih.gov In breast cancer models, allyl isothiocyanate (AITC) was found to inhibit angiogenesis by targeting the EGFR-mediated JAK-1/STAT-3 signaling pathway, leading to a decrease in the expression of VEGF, MMP-2, and MMP-9, which are all involved in angiogenesis and invasion. nih.gov

Perturbation of DNA Repair Mechanisms

The ability of cancer cells to repair DNA damage is a significant factor in their survival and resistance to therapy. Some isothiocyanates have been shown to interfere with these DNA repair mechanisms, thereby sensitizing cancer cells to treatment.

Isothiocyanates can induce DNA damage, such as strand breaks. nih.govnih.gov This damage, if not properly repaired, can trigger cell cycle arrest and apoptosis. The various forms of DNA damage, including base adducts, oxidative lesions, and strand breaks, are typically addressed by specific DNA repair pathways like base excision repair, nucleotide excision repair, and double-strand break repair. nih.gov

While direct evidence for this compound's effect on specific DNA repair pathways is still emerging, studies on other isothiocyanates provide some insights. For instance, the induction of DNA damage by BITC in pancreatic cancer cells leads to G2/M arrest and apoptosis, suggesting that the damage overwhelms the cell's repair capacity. nih.gov In bladder cancer models, sulforaphane has been shown to inhibit carcinogenesis in part by preventing DNA damage. mdpi.com The ability of isothiocyanates to generate reactive oxygen species can also contribute to oxidative DNA damage, such as the formation of 8-hydroxyguanine, which can lead to mutations if not repaired. nih.gov By causing DNA damage and potentially interfering with repair processes, these compounds can enhance the efficacy of chemotherapeutic agents like doxorubicin, as seen in doxorubicin-resistant colon cancer cells treated with dMBITC. nih.gov

Modulation of Autophagy

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and protein aggregates, playing a crucial role in maintaining cellular homeostasis. nih.gov Its activation is considered a beneficial process, and various isothiocyanates have been shown to induce this pathway in both cancer and primary cells. nih.gov

Research on isothiocyanates like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) has demonstrated their capacity to induce autophagy. nih.gov The underlying molecular mechanism often involves the modulation of key signaling pathways that regulate cellular energy status and growth. nih.gov For instance, the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central pathway through which ITCs can trigger autophagy. nih.gov However, the effects can be complex, as some studies indicate that certain isothiocyanate metabolites may also inhibit the final stages of the process, such as autolysosome formation, in specific cellular contexts. mdpi.com While the induction of autophagy is a recognized action of the isothiocyanate class, the specific impact of this compound on autophagic flux and its governing signaling pathways remains an area for detailed investigation.

Oxidative Stress Response and Redox Homeostasis

The cellular balance between pro-oxidants and antioxidants, known as redox homeostasis, is a critical determinant of cell fate. Disruptions in this balance can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. This compound has been shown to influence this delicate equilibrium through the generation of reactive oxygen species and the activation of protective antioxidant pathways.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play dual roles as both deleterious and beneficial species. While excessive ROS can induce cellular damage, controlled generation of ROS can function as a signaling mechanism to activate cellular defense pathways.

Research has indicated that this compound is involved in the increased production of ROS. In a study investigating its effects on doxorubicin-resistant human colon adenocarcinoma cells, dMBITC was found to enhance the efficacy of doxorubicin, a commonly used chemotherapeutic agent. This enhancement was, in part, attributed to an increased production of reactive oxygen species. This finding suggests that dMBITC can modulate the cellular redox environment, a mechanism that can be harnessed to influence cell survival and sensitivity to therapeutic agents.

While the precise enzymatic sources of ROS generation induced by dMBITC are a subject of ongoing research, the capacity of isothiocyanates to interact with sulfhydryl groups on proteins suggests a potential mechanism. Such interactions can disrupt mitochondrial electron transport chain function or inhibit antioxidant enzymes, leading to an accumulation of ROS.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophilic compounds or oxidative stress, specific cysteine residues on Keap1 are modified, leading to the release and nuclear translocation of Nrf2. plos.org In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of a wide array of genes encoding antioxidant and phase II detoxification enzymes, thereby upregulating their expression and bolstering the cell's antioxidant capacity. plos.orgnih.gov

Isothiocyanates, as a class of compounds, are well-documented activators of the Nrf2 pathway. nih.gov Their electrophilic isothiocyanate group can react with the sulfhydryl groups on Keap1, initiating the Nrf2-dependent antioxidant response. nih.gov While direct studies detailing the specific interaction of this compound with the Nrf2/Keap1 system are emerging, its classification as an isothiocyanate strongly suggests its capability to activate this protective pathway. The enzymes regulated by the Nrf2 pathway are crucial for mitigating oxidative damage, and the enhanced efficacy of doxorubicin in the presence of dMBITC is consistent with the modulation of these Nrf2-regulated enzymes. nih.gov The activation of Nrf2 by isothiocyanates like sulforaphane has been shown to increase the expression of antioxidant enzymes, providing a mechanistic basis for the protective effects observed. nih.gov

Table 1: Isothiocyanates and their Role in Nrf2 Pathway Activation

IsothiocyanateFindingReference
General IsothiocyanatesAct as chemoprotective inducers by binding to the sulfhydryl group of Keap1, leading to Nrf2 translocation to the nucleus and subsequent activation of antioxidant response element (ARE) sequences. nih.gov
SulforaphaneActivates Nrf2 through electrophilic modification of cysteines on Keap1, leading to Nrf2 dissociation and nuclear translocation. This increases the expression of antioxidant enzymes. nih.gov
This compoundEnhances doxorubicin efficacy, with the involved enzymes being regulated by the Nrf2 pathway. nih.gov

Structure Activity Relationship Sar Studies of 3,4 Dimethoxybenzyl Isothiocyanate Analogues

Impact of Aromatic Substitution on Biological Efficacy

The substitution pattern on the aromatic ring of benzyl (B1604629) isothiocyanates (BITCs) is a critical determinant of their biological efficacy. The presence and position of electron-donating or electron-withdrawing groups can significantly alter the compound's activity.

In the case of 3,4-dimethoxybenzyl isothiocyanate, the two methoxy (B1213986) groups on the phenyl ring play a significant role. Research has shown that this compound is a highly active compound in inhibiting tubulin polymerization, a key mechanism for its anticancer effects. mdpi.com Studies comparing various substituted BITC analogues have revealed that the dimethoxy substitution pattern at positions 3 and 4 contributes to potent activity. For instance, this compound applied at a concentration of 2 µM was found to be as active in tubulin polymerization inhibition as the closely related benzyl isothiocyanate (BITC) at 5 µM. nih.govmdpi.com

The antiproliferative activity of many synthetic isothiocyanates, including substituted benzyl analogues, has been shown to exceed that of naturally occurring ITCs. nih.gov The chemical structure of isothiocyanates strongly influences their potential as tubulin polymerization inhibitors, and this activity correlates significantly with cell cycle arrest, a hallmark of anticancer action. nih.gov The strategic placement of substituents on the aromatic ring, such as the dimethoxy groups in this compound, is a key factor in maximizing this biological effect.

Comparative Analysis with Other Benzylic and Aliphatic Isothiocyanates

When compared to other isothiocyanates, this compound demonstrates notable potency. Its efficacy is often benchmarked against other well-known benzylic and aliphatic isothiocyanates.

Benzylic Isothiocyanates: Benzyl isothiocyanate (BITC) is a widely studied natural compound. nih.gov As mentioned, this compound shows comparable or even superior activity to BITC at lower concentrations in tubulin polymerization assays. mdpi.com This suggests that the addition of the two methoxy groups enhances its interaction with the tubulin protein.

Aliphatic Isothiocyanates: Comparisons with aliphatic isothiocyanates like sulforaphane (B1684495) (SFN) and allyl isothiocyanate (AITC) further highlight the importance of the benzyl group. In a study evaluating tubulin polymerization inhibition, this compound was identified as a highly active agent, with inhibition exceeding 85%. mdpi.com In contrast, SFN and AITC showed negligible potential, with inhibition not exceeding 3%. mdpi.com Phenethyl isothiocyanate (PEITC), which has a two-carbon chain between the phenyl ring and the isothiocyanate group, also exhibited significantly lower activity than this compound in the same assay. mdpi.com

This comparative data underscores that the presence of an aromatic ring, specifically a substituted benzyl group, is highly favorable for potent tubulin polymerization inhibition.

CompoundTypeTubulin Polymerization InhibitionReference
This compound Benzylic>85% mdpi.com
Benzyl Isothiocyanate (BITC) BenzylicActive, but less potent than this compound at equivalent low concentrations mdpi.com
Phenethyl Isothiocyanate (PEITC) Benzylic (extended chain)Significantly lower than this compound mdpi.com
Sulforaphane (SFN) Aliphatic<3% mdpi.com
Allyl Isothiocyanate (AITC) Aliphatic<3% mdpi.com

This table provides a qualitative comparison based on the referenced study.

Structural Determinants of Tubulin Polymerization Inhibition

The primary mechanism of anticancer action for many isothiocyanates, including this compound, is the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The structural features of the isothiocyanate molecule are key to its ability to interact with tubulin.

The isothiocyanate (-N=C=S) group itself is crucial, as it can covalently bind to nucleophilic residues on proteins, such as the cysteine residues on tubulin. nih.gov However, the structure of the R-group attached to the isothiocyanate moiety dictates the potency and specificity of this interaction.

For this compound, the key structural determinants for potent tubulin polymerization inhibition are:

The Benzyl Group: Provides a rigid scaffold and allows for specific interactions within the tubulin binding pocket.

The 3,4-Dimethoxy Substitution: The electron-donating methoxy groups on the aromatic ring appear to enhance the binding affinity and inhibitory activity.

The Isothiocyanate Moiety: Acts as the reactive "warhead" that can form a covalent bond with tubulin, leading to irreversible inhibition.

In silico docking studies have been used to explore the binding modes of various isothiocyanates to tubulin. nih.govnih.gov While the exact binding site for this compound is still under investigation, studies on similar aromatic isothiocyanates suggest they may bind in a cavity near cysteine residues. For example, an analogue of phenylalanine with an isothiocyanate group was found to form a hydrogen bond with Lys352 on tubulin, highlighting the specific types of interactions that can occur. nih.govmdpi.com The combination of the aromatic ring and the reactive isothiocyanate group makes these compounds effective tubulin polymerization inhibitors.

Optimization Strategies for Enhanced Bioactivity

The promising activity of natural and synthetic isothiocyanates has spurred efforts to optimize their structures for enhanced bioactivity. nih.gov The goal of these medicinal chemistry strategies is to develop new analogues with improved potency, selectivity, and drug-like properties. researchgate.net

Key optimization strategies include:

Systematic Modification of Aromatic Substituents: As seen with this compound, the nature, number, and position of substituents on the aromatic ring can be varied to fine-tune activity. This could involve exploring other alkoxy groups, halogens, or nitro groups to modulate the electronic properties and steric bulk of the molecule. researchgate.net

Modification of the Linker: The length and composition of the chain connecting the aromatic ring to the isothiocyanate group can be altered. While PEITC (two-carbon linker) is less active than BITC (one-carbon linker) in tubulin inhibition, other linker modifications could lead to improved activity or altered target specificity. mdpi.com

Introduction of Additional Functional Groups: Incorporating other pharmacologically active moieties into the isothiocyanate scaffold can lead to hybrid molecules with dual mechanisms of action or improved pharmacokinetic profiles. mdpi.com For example, creating phosphorus analogues of sulforaphane is one such strategy that has been explored. nih.gov

These optimization efforts rely heavily on the foundational knowledge gained from SAR studies of compounds like this compound, which serve as important leads in the development of new anticancer agents. documentsdelivered.com

Metabolism and Pharmacokinetics of 3,4 Dimethoxybenzyl Isothiocyanate

Absorption and Distribution Dynamics

Following administration, isothiocyanates like dMBITC are generally well-absorbed. Studies on similar isothiocyanates, such as allyl-isothiocyanate (AITC), show they are quickly absorbed, distributed throughout the body, and then rapidly excreted. plos.org For instance, after oral administration of AITC to rats, its metabolites were detectable in the plasma, indicating systemic absorption. plos.org While specific studies detailing the absorption and distribution of dMBITC are limited, the general pharmacokinetic profile of isothiocyanates suggests it would be readily absorbed from the gastrointestinal tract. plos.orgnih.gov The presence of the 3,4-dimethoxy substitution on the phenyl ring has been noted in other compounds to contribute to excellent metabolic stability and absorption profiles. nih.gov

Once absorbed, isothiocyanates are distributed to various tissues. nih.gov The lipophilic nature of these compounds allows them to traverse cellular membranes, a critical step for their interaction with intracellular targets.

Biotransformation Pathways

The metabolism of isothiocyanates is a critical determinant of their biological effects and is primarily a detoxification process. encyclopedia.pubmdpi.com The main pathway for the biotransformation of isothiocyanates is the mercapturic acid pathway, which involves conjugation with glutathione (B108866). researchgate.netnih.gov

The primary and most significant metabolic route for isothiocyanates is the mercapturic acid pathway. researchgate.netnih.gov This process begins with the conjugation of the isothiocyanate group with the endogenous antioxidant tripeptide, glutathione (GSH), a reaction that can occur non-enzymatically but is significantly accelerated by glutathione S-transferases (GSTs). encyclopedia.pubnih.gov This initial conjugation forms a dithiocarbamate. scispace.com

The resulting glutathione S-conjugate is then sequentially metabolized. First, the glutamyl moiety is removed by γ-glutamyltransferase, followed by the removal of the glycine (B1666218) residue by a dipeptidase, yielding a cysteine S-conjugate. nih.govnih.gov Finally, this cysteine conjugate undergoes N-acetylation by N-acetyltransferase to form the corresponding N-acetylcysteine S-conjugate, commonly known as a mercapturic acid. nih.govnih.govnih.gov These mercapturic acids are more water-soluble than the parent isothiocyanate, facilitating their elimination from the body. mdpi.comnih.gov This pathway is a major detoxification route for a wide array of electrophilic compounds. nih.gov

Table 1: Key Enzymes in the Mercapturic Acid Pathway
EnzymeFunction
Glutathione S-transferases (GSTs)Catalyze the initial conjugation of isothiocyanates with glutathione. encyclopedia.pubnih.gov
γ-GlutamyltransferaseRemoves the glutamate (B1630785) residue from the glutathione conjugate. nih.gov
DipeptidasesCleave the glycine residue from the cysteinyl-glycine conjugate. nih.gov
N-acetyltransferaseAcetylates the cysteine conjugate to form the final mercapturic acid. nih.gov

The gut microbiome plays a crucial role in the metabolism of dietary compounds, including the precursors to isothiocyanates, glucosinolates. researchgate.netnih.gov Glucosinolates are converted to isothiocyanates by the enzyme myrosinase, which is present in the plant material. nih.govnih.gov However, human gut bacteria can also hydrolyze glucosinolates, influencing the amount and type of isothiocyanates available for absorption. plos.orgresearchgate.net The composition of an individual's gut microbiota can lead to significant variations in the metabolism of glucosinolates, potentially affecting the production of bioactive isothiocyanates versus other, less active metabolites like nitriles. researchgate.net This highlights the interplay between diet, the gut microbiome, and the host's metabolic outcomes. nih.gov

While the mercapturic acid pathway is the primary route for isothiocyanate metabolism, other biotransformations can occur. For instance, the reduction of related aldehydes can lead to the formation of corresponding alcohols. In a synthetic context, 3,4-dimethoxybenzaldehyde (B141060) can be reduced to 3,4-dimethoxybenzyl alcohol using reagents like sodium borohydride. ijcea.orgchemicalbook.comgoogle.com While direct evidence for the in-vivo reduction of 3,4-dimethoxybenzyl isothiocyanate to 3,4-dimethoxybenzyl alcohol is not extensively documented in the reviewed literature, the metabolic machinery for such reductions exists within the body.

Excretion Profiles and Metabolite Identification

The water-soluble mercapturic acid derivatives of isothiocyanates are primarily excreted in the urine. researchgate.netnih.gov Studies involving human subjects who consumed cruciferous vegetables showed that dithiocarbamates (metabolites of isothiocyanates) were detectable in urine only after consumption of these vegetables, and the amounts excreted correlated with the intake of glucosinolates/isothiocyanates. nih.gov

For benzyl (B1604629) isothiocyanate, a structurally similar compound, the major urinary metabolite in rats was its mercapturic acid. nih.gov Following an oral dose of the cysteine conjugate of [14C]benzyl isothiocyanate in rats, approximately 92.4% of the dose was excreted in the urine within three days. nih.gov In a human study involving the ingestion of nasturtium (a source of benzyl isothiocyanate), various metabolites including N-acetyl-L-cysteine (NAC), cysteine, and cysteinylglycine (B43971) conjugates were identified and quantified in both plasma and urine, with peak urinary levels observed 4 hours after ingestion. nih.gov These findings underscore that mercapturic acid and its precursors are the main excretion products of isothiocyanates. nih.govnih.gov

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Structural Elucidation and Quantification

The definitive identification and purity assessment of 3,4-dimethoxybenzyl isothiocyanate, as with any chemical entity, necessitate the use of various spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The NIST WebBook provides mass spectral data for the closely related compound, 3,4-dimethylbenzyl isothiocyanate, which shows a clear molecular ion peak and characteristic fragmentation patterns that can be used for identification nist.gov. For this compound, a high-resolution mass spectrum would confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic isothiocyanate functional group (-N=C=S), which exhibits a strong and sharp absorption band typically in the region of 2000-2200 cm⁻¹. The NIST WebBook also contains the IR spectrum for 3,4-dimethoxyphenyl isothiocyanate, a structural isomer, which can serve as a reference [].

Quantification: For the quantification of isothiocyanates, including this compound, various methods can be employed. High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometric detector is a common and sensitive method for separating and quantifying the compound in complex mixtures.

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Analysis

To understand the biological effects of this compound, a variety of cell-based assays are utilized to assess its impact on fundamental cellular processes such as proliferation, programmed cell death (apoptosis), and cell cycle progression.

Proliferation Assays: The antiproliferative activity of this compound has been evaluated using the sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass and thus an indication of cell number.

Apoptosis Assays: The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. Research has shown that this compound can increase the rate of apoptosis in cancer cells. While the specific apoptosis assays used for this compound are not detailed in the available literature, common methods to assess apoptosis include:

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key executioners of apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

DAPI (4',6-diamidino-2-phenylindole) Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows researchers to investigate whether a compound, such as this compound, causes cell cycle arrest at a specific checkpoint.

Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis

Biochemical assays are instrumental in dissecting the molecular mechanisms underlying the observed cellular effects of this compound. These assays can measure the compound's direct effects on enzyme activity and its modulation of intracellular signaling pathways.

Enzyme Activity Assays: While specific enzyme inhibition data for this compound is not extensively documented, isothiocyanates as a class are known to interact with and modulate the activity of various enzymes. For instance, other isothiocyanates have been shown to inhibit enzymes like cholinesterases and cyclooxygenase-2 (COX-2) nih.gov. Standard enzymatic assays, often employing chromogenic or fluorogenic substrates, can be adapted to screen for the inhibitory potential of this compound against a panel of relevant enzymes.

Signaling Pathway Analysis: The biological activity of this compound is linked to its ability to modulate key signaling pathways involved in cell survival, proliferation, and stress responses. A critical mechanism identified is the increased production of reactive oxygen species (ROS) nih.gov. The modulation of signaling pathways is often investigated using Western blotting , a technique that allows for the detection and quantification of specific proteins. Studies on related benzyl (B1604629) isothiocyanates have shown effects on pathways such as:

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Isothiocyanates have been shown to activate JNK and p38 MAPK pathways while inhibiting the ERK1/2 pathway nih.gov.

PI3K/Akt Pathway: This is a major survival pathway that is often dysregulated in cancer. Benzyl isothiocyanates have been found to inhibit this pathway, contributing to their pro-apoptotic effects nih.gov.

NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is involved in inflammation and cell survival, and its inhibition by benzyl isothiocyanates can contribute to their anti-cancer properties rsc.org.

In Vitro and In Vivo Model Systems for Efficacy Evaluation

To assess the therapeutic potential of this compound, researchers utilize both in vitro and in vivo models that mimic human diseases, particularly cancer.

In Vitro Models: The initial evaluation of efficacy is typically performed using cultured cancer cell lines. A significant finding is the ability of this compound to enhance the efficacy of the chemotherapeutic drug doxorubicin (B1662922) in doxorubicin-resistant human colon adenocarcinoma cells (LoVo/DX) nih.gov. This demonstrates its potential as a chemosensitizing agent.

Future Research Directions and Translational Perspectives

Exploration of Synergistic Therapeutic Combinations with Conventional Agents

A promising avenue for future research lies in combining 3,4-dimethoxybenzyl isothiocyanate with conventional chemotherapeutic agents to enhance efficacy and overcome drug resistance. Studies have shown that dMBITC can act as a chemosensitizer, potentiating the cytotoxic effects of established drugs.

A notable example is the combination of dMBITC with doxorubicin (B1662922) for the treatment of doxorubicin-resistant colon cancer. nih.gov Research has demonstrated that dMBITC can significantly increase the efficacy of doxorubicin in resistant cancer models. In vitro, the addition of dMBITC at non-toxic concentrations led to a substantial decrease in the IC50 value of doxorubicin, indicating a powerful synergistic interaction. nih.gov This effect is largely attributed to dMBITC's ability to increase the intracellular accumulation of doxorubicin by attenuating drug efflux, a common mechanism of multidrug resistance. nih.gov

In vivo studies have corroborated these findings. Combination therapy using dMBITC and doxorubicin resulted in significantly greater tumor growth inhibition compared to doxorubicin administered alone. nih.gov Remarkably, this enhanced anticancer effect was accompanied by a reduction in doxorubicin-associated toxicity, as evidenced by improved body mass and organ health in animal models. nih.gov These findings strongly suggest that dMBITC could be developed as an adjuvant therapy to improve the therapeutic index of conventional agents like doxorubicin, particularly in resistant tumors.

Synergistic Effects of dMBITC with Doxorubicin in Resistant Colon Cancer

ParameterFindingModel System
Doxorubicin IC50 ValueOver 3-fold decrease with dMBITC combinationLoVoDX Doxorubicin-Resistant Cell Line
Tumor Growth Inhibition (in vivo)~50% with Combination TherapyDoxorubicin-Resistant Colon Cancer Model
Tumor Growth Inhibition (in vivo)~25% with Doxorubicin AloneDoxorubicin-Resistant Colon Cancer Model

Addressing Hormetic and Dose-Dependent Effects in Efficacy and Safety

The biological effects of isothiocyanates, including potentially dMBITC, are often characterized by a hormetic or biphasic dose-response. nih.gov Hormesis refers to a phenomenon where a substance exhibits stimulatory or beneficial effects at low doses and inhibitory or toxic effects at high doses. nih.gov This is a critical consideration for both the efficacy and safety of dMBITC in any potential therapeutic application.

Research on other isothiocyanates, such as sulforaphane (B1684495) (SFN), has clearly demonstrated this dose-dependent duality. At low micromolar concentrations (e.g., 1–5 µM), SFN can promote the proliferation of certain cell lines, whereas higher concentrations (e.g., 10–40 µM) inhibit this proliferation. nih.gov Similar biphasic effects have been observed for cell migration and angiogenesis. nih.gov This suggests that while high doses of isothiocyanates can be harnessed for their anti-cancer properties, low doses could inadvertently promote tumor-related processes. Therefore, a thorough investigation into the dose-response curve of dMBITC is essential to define a therapeutic window that maximizes anti-cancer activity while avoiding potential pro-tumorigenic effects at lower concentrations.

Hormetic Effects of Isothiocyanate (Sulforaphane Example)

ProcessLow Dose Effect (Concentration)High Dose Effect (Concentration)
Cell ProliferationIncrease to 120-143% of control (1-5 µM)Inhibition (10-40 µM)
Cell MigrationIncrease to 128% of control (2.5 µM)Inhibition (Higher concentrations)
Angiogenesis (Tube Formation)Increase to 118% of control (2.5 µM)Inhibition (10-20 µM)

Development of Nano-Formulations and Advanced Delivery Systems

The clinical translation of dMBITC, like many natural compounds, may be hampered by suboptimal pharmacokinetic properties such as poor water solubility, limited bioavailability, and rapid metabolism. nih.gov Advanced drug delivery systems, particularly nano-formulations, offer a viable strategy to overcome these limitations and enhance therapeutic potential.

Encapsulating isothiocyanates within nanoparticles can improve their stability, prolong circulation time, and facilitate preferential accumulation at tumor sites through the enhanced permeability and retention (EPR) effect. nih.gov For instance, the nano-formulation of benzyl (B1604629) isothiocyanate (BITC) with sorafenib (B1663141) has been shown to dramatically improve the inhibition of cancer cell migration and invasion compared to the free drugs. nih.gov Another approach involves using chitosan-coated nanovesicles, as demonstrated with isopropyl isothiocyanate, which increases mucoadhesion and intestinal permeation. nih.gov

Developing similar nano-formulations for dMBITC could significantly improve its delivery and efficacy. These advanced systems can be engineered to provide controlled and sustained release of the compound, maintaining effective concentrations at the target site while minimizing systemic exposure and potential off-target effects. nih.govnih.gov Future research should focus on designing and characterizing dMBITC-loaded nanoparticles to improve its clinical applicability.

Characteristics of Isothiocyanate Nano-Formulations

Formulation TypeIsothiocyanateKey Improvements & Characteristics
Polymeric Nanoparticles (Co-loaded)Benzyl Isothiocyanate (BITC) & SorafenibInhibited cell migration by >90% (vs 20% for free drugs)
Chitosan-Coated VesiclesIsopropyl Isothiocyanate (IPI)Increased vesicle size (298 nm to 379 nm), positive zeta potential, 1.8-fold higher permeation

Deeper Elucidation of Undefined Molecular Mechanisms

While several mechanisms of action for dMBITC have been identified, a complete understanding of its molecular interactions remains an area for future investigation. It is known that dMBITC can induce apoptosis and increase the production of reactive oxygen species (ROS) in cancer cells. nih.gov Furthermore, related isothiocyanates are known to inhibit tubulin polymerization, leading to cell cycle arrest, and to modulate the activity of phase I and II metabolic enzymes, which plays a role in chemoprevention. nih.gov

However, the precise signaling pathways that are modulated by dMBITC are not fully defined. For example, the upstream regulators and downstream effectors of the dMBITC-induced ROS production and apoptosis need further clarification. It is also unclear how dMBITC specifically interacts with and inhibits drug efflux pumps at a molecular level. nih.gov Deeper investigation into its impact on key cancer-related pathways, such as the PTEN/AKT pathway which is known to be affected by other natural compounds, could reveal novel targets and provide a more comprehensive rationale for its use in combination therapies. nih.gov Unraveling these undefined mechanisms will be crucial for optimizing its therapeutic application and identifying predictive biomarkers for patient response.

Potential for Clinical Translational Research

The culmination of the aforementioned research directions points toward a tangible potential for the clinical translation of this compound. The compound's demonstrated ability to synergize with conventional chemotherapy, overcome drug resistance, and potentially reduce treatment-related toxicity presents a compelling case for its further development. nih.gov

The path to clinical trials will require a multi-pronged approach. Preclinical research must rigorously define the therapeutic window by addressing the hormetic dose-response relationship to ensure safety and efficacy. nih.gov Concurrently, the development of stable and effective nano-formulations is necessary to translate the promising in vitro and in vivo results into a viable clinical candidate with favorable pharmacokinetics. nih.govnih.gov As the molecular mechanisms are further elucidated, this knowledge can be used to design rational combination therapies and select patient populations most likely to benefit. Given the significant need for novel strategies to combat chemotherapy resistance, dMBITC stands out as a compound worthy of focused translational research efforts.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-dimethoxybenzyl isothiocyanate with high purity?

The synthesis typically involves reacting 3,4-dimethoxybenzyl chloride or alcohol with thiocyanate precursors. For example, nucleophilic substitution of 3,4-dimethoxybenzyl chloride with ammonium thiocyanate under controlled conditions (e.g., DMF as solvent, 60–80°C) yields the isothiocyanate derivative. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by NMR (¹H/¹³C) and LC-MS ensures purity >95% . Alternative methods include one-pot reactions with aryl isothiocyanates, optimized for minimal byproduct formation using potassium hydroxide as a base .

Q. How can researchers characterize the stability and solubility of this compound in aqueous and organic solvents?

Stability studies should assess degradation under varying pH (e.g., phosphate buffers at pH 2–9) and temperatures (4–37°C) using UV-Vis spectroscopy (λmax ~250 nm) . Solubility is determined via shake-flask methods in solvents like DMSO, ethanol, and PBS. Hydrophobicity (logP) can be predicted using SwissADME, with experimental validation via reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Adsorption studies on activated carbon impregnated with SiO₂ nanoparticles reveal interactions driven by π-π stacking and hydrogen bonding, critical for formulation design .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS (QTOF) with electrospray ionization (ESI) provides high sensitivity (LOQ ~1 ng/mL) in plasma/tissue homogenates. Use deuterated analogs (e.g., d₃-3,4-dimethoxybenzyl isothiocyanate) as internal standards to correct matrix effects. Sample preparation involves protein precipitation with acetonitrile followed by SPE cleanup (C18 cartridges) . GC-MS with derivatization (e.g., silylation) is suitable for volatile byproduct analysis .

Advanced Research Questions

Q. How does this compound inhibit tubulin polymerization, and what structural features enhance this activity?

The compound disrupts microtubule dynamics by binding to the colchicine site on β-tubulin, as shown in molecular docking (PDB: 1SA0) and confirmed via competitive assays with [³H]-colchicine. Substituents like the 3,4-dimethoxybenzyl group increase lipophilicity, enhancing membrane permeability (logP ~2.5). Comparative studies with benzyl isothiocyanate (BITC) reveal that methoxy groups improve IC₅₀ values (13.2 µM vs. 11.6 µM for BITC) by stabilizing hydrophobic interactions .

Q. What experimental strategies can overcome contradictory data in cytotoxicity studies across cancer cell lines?

Discrepancies in IC₅₀ values (e.g., 19.0–74.5% inhibition in LoVoDX vs. HT-29 cells) may arise from differential expression of detoxifying enzymes like GST. Use siRNA knockdown models to validate target specificity. Combine flow cytometry (cell cycle arrest at G2/M) with proteomics (e.g., tubulin isoform profiling) to contextualize mechanistic variability . Synergy assays (Chou-Talalay method) with doxorubicin demonstrate enhanced efficacy (CI <1) in resistant lines via P-glycoprotein inhibition .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved ADMET profiles?

Introduce polar groups (e.g., hydroxyl, carboxyl) at the benzyl position to reduce hepatic toxicity (predicted via pkCSM). For example, replacing the 3,4-dimethoxy group with 3-hydroxy-4-methoxy improves aqueous solubility (SwissADME) while retaining tubulin affinity. In vivo pharmacokinetics in rodent models (IV/PO dosing) show t₁/₂ extension from 2.1 to 4.8 hours with PEGylated analogs .

Q. What in vitro and in vivo models are suitable for evaluating the neuroprotective potential of this compound?

In vitro: Primary neuronal cultures exposed to oxidative stress (H₂O₂/glutamate) assess ROS scavenging via DCFDA fluorescence. In vivo: Middle cerebral artery occlusion (MCAO) models in rats measure infarct volume reduction (TTC staining) and behavioral recovery (rotarod test). Mechanistic studies should quantify Nrf2 activation (Western blot) and glutathione levels (Ellman’s assay) .

Q. How does this compound modulate drug-resistant phenotypes in cancer?

In LoVoDX colon cancer cells, the compound downregulates MDR1 mRNA (qRT-PCR) and P-glycoprotein (Western blot), reversing doxorubicin resistance. Combination index (CI) analysis reveals synergistic effects (CI = 0.72 at ED₅₀) via dual inhibition of tubulin and ABC transporters. Use CRISPR-Cas9 knockout models (e.g., ABCB1⁻/⁻) to isolate resistance mechanisms .

Q. Notes

  • For synthesis, prioritize peer-reviewed protocols from journals like J. Med. Chem. and Eur. J. Med. Chem..
  • Advanced studies require integration of computational (docking, ADMET) and experimental (LC-MS/MS, CRISPR) approaches.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.